3-Amino-1-(butan-2-yl)-3-methylthiourea 3-Amino-1-(butan-2-yl)-3-methylthiourea
Brand Name: Vulcanchem
CAS No.: 4312-10-1
VCID: VC4448351
InChI: InChI=1S/C6H15N3S/c1-4-5(2)8-6(10)9(3)7/h5H,4,7H2,1-3H3,(H,8,10)
SMILES: CCC(C)NC(=S)N(C)N
Molecular Formula: C6H15N3S
Molecular Weight: 161.27

3-Amino-1-(butan-2-yl)-3-methylthiourea

CAS No.: 4312-10-1

Cat. No.: VC4448351

Molecular Formula: C6H15N3S

Molecular Weight: 161.27

* For research use only. Not for human or veterinary use.

3-Amino-1-(butan-2-yl)-3-methylthiourea - 4312-10-1

Specification

CAS No. 4312-10-1
Molecular Formula C6H15N3S
Molecular Weight 161.27
IUPAC Name 1-amino-3-butan-2-yl-1-methylthiourea
Standard InChI InChI=1S/C6H15N3S/c1-4-5(2)8-6(10)9(3)7/h5H,4,7H2,1-3H3,(H,8,10)
Standard InChI Key HZYGHGBVWWXVPK-UHFFFAOYSA-N
SMILES CCC(C)NC(=S)N(C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Amino-1-(butan-2-yl)-3-methylthiourea features a thiourea backbone (NH2CSNH2\text{NH}_2\text{CSNH}_2) modified with a butan-2-yl group (CH(CH2CH3)CH2\text{CH}(\text{CH}_2\text{CH}_3)\text{CH}_2) and a methyl substituent. The amino group at the 3-position and the methyl group introduce steric and electronic variations that influence reactivity and intermolecular interactions .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number4312-10-1
Molecular FormulaC6H15N3S\text{C}_6\text{H}_{15}\text{N}_3\text{S}
Molecular Weight161.27 g/mol
DensityNot Available
Boiling/Melting PointsNot Available

The absence of density and thermal stability data in literature underscores the need for further experimental characterization .

Stereochemical Considerations

Synthetic Pathways and Methodological Insights

General Thiourea Synthesis

While explicit protocols for 3-Amino-1-(butan-2-yl)-3-methylthiourea are absent, analogous thiourea syntheses involve:

  • Nucleophilic Substitution: Reacting amines with thiocarbonylating agents like thiophosgene or thiourea precursors .

  • Thiol-Electrophile Coupling: As demonstrated in PMC7462494, LiH in DMF facilitates thiol-mediated coupling of oxadiazole-thiols with bromo-propanamides .

Hypothetical Synthesis Route

  • Step 1: Condensation of butan-2-amine with methyl isothiocyanate to form the thiourea core.

  • Step 2: Functionalization via alkylation or acylation, though specific conditions remain speculative without direct data .

Challenges in Purification

The compound’s polarity and potential hydrogen-bonding capacity may necessitate chromatographic techniques (TLC, HPLC) or recrystallization, as seen in related thiourea purifications .

Physicochemical and Spectroscopic Properties

Solubility and Stability

Thiourea derivatives generally exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) and poor solubility in non-polar solvents . Stability under acidic/basic conditions remains unstudied for this specific compound.

Spectroscopic Characterization

Although no experimental spectra are available, analogous compounds in PMC7462494 were analyzed via:

  • IR Spectroscopy: N-H stretches (~3300 cm1^{-1}), C=S (~1250 cm1^{-1}) .

  • NMR: 1H^1\text{H}-NMR signals for methyl groups (δ 1.0–1.5 ppm) and thiourea NH protons (δ 6.0–8.0 ppm) .

  • Mass Spectrometry: Molecular ion peaks (m/z=161m/z = 161) and fragmentation patterns .

CompoundUrease IC50_{50} (µM)Hemolysis (% at 100 µg/mL)Source
7a (C15_{15}H17_{17}N5_5O2_2S2_2)9.2 ± 0.32.1 ± 0.4
7c (C16_{16}H19_{19}N5_5O2_2S2_2)8.7 ± 0.23.0 ± 0.6

Applications and Industrial Relevance

Medicinal Chemistry

Thioureas are explored as enzyme inhibitors, anticancer agents, and antimicrobials. The compound’s urease inhibition potential positions it as a candidate for treating Helicobacter pylori infections or soil nitrification .

Agricultural Chemistry

Urease inhibitors mitigate nitrogen loss in fertilizers, enhancing crop yields. Structural analogs in PMC7462494 show promise in this domain .

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